molecular formula C18H24O2 B14378006 5-(2-Ethyl-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione CAS No. 88176-31-2

5-(2-Ethyl-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione

Cat. No.: B14378006
CAS No.: 88176-31-2
M. Wt: 272.4 g/mol
InChI Key: HBVWMGKYJDUBNN-UHFFFAOYSA-N
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Description

5-(2-Ethyl-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a 2-ethyl-3,4,5,6-tetramethylphenyl group and two ketone groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethyl-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Phenyl Group: The 2-ethyl-3,4,5,6-tetramethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst.

    Oxidation to Form Ketones:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethyl-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl group or the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated derivatives or substituted phenyl groups

Scientific Research Applications

5-(2-Ethyl-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-(2-Ethyl-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Ethylphenyl)cyclohexane-1,3-dione: Lacks the additional methyl groups on the phenyl ring.

    5-(3,4,5,6-Tetramethylphenyl)cyclohexane-1,3-dione: Lacks the ethyl group on the phenyl ring.

    5-Phenylcyclohexane-1,3-dione: Lacks both the ethyl and methyl groups on the phenyl ring.

Uniqueness

5-(2-Ethyl-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione is unique due to the presence of both the ethyl and multiple methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

88176-31-2

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

5-(2-ethyl-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione

InChI

InChI=1S/C18H24O2/c1-6-17-12(4)10(2)11(3)13(5)18(17)14-7-15(19)9-16(20)8-14/h14H,6-9H2,1-5H3

InChI Key

HBVWMGKYJDUBNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=C1C2CC(=O)CC(=O)C2)C)C)C)C

Origin of Product

United States

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